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Fenofibrate Impurity G

Cat. No.: B601708
CAS No.: 217636-48-1
M. Wt: 446.93
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Description

Significance of Impurity Research in Pharmaceutical Science

The study and control of impurities are critical aspects of pharmaceutical science and drug development. globalpharmatek.com Pharmaceutical impurities are unwanted chemicals that can remain with the active pharmaceutical ingredients (APIs) or develop during the formulation process and upon aging. researchgate.net The presence of these substances, even in minute quantities, can potentially impact the safety and efficacy of a drug product. adventchembio.com Consequently, regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products. researchgate.netajptr.com

Impurity profiling, which involves the identification and quantification of impurities, is a mandatory requirement for gaining marketing approval for a new drug. globalpharmatek.comajptr.com This process is essential for several reasons. It ensures the quality and safety of the final product, as some impurities can be toxic or produce unintended pharmacological effects. adventchembio.comajptr.com Furthermore, understanding the impurity profile helps in optimizing the manufacturing process to minimize the formation of process-related impurities and identifies potential degradation pathways, which is crucial for determining appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com The rigorous characterization of impurities is a fundamental component of ensuring that a pharmaceutical product is both safe and effective for patient use. globalpharmatek.comnih.gov

Overview of Fenofibrate (B1672516) as an Active Pharmaceutical Ingredient (API)

Fenofibrate is an active pharmaceutical ingredient belonging to the fibrate class of drugs. derpharmachemica.comwikipedia.org It is primarily used as an adjunctive therapy to diet for the treatment of conditions characterized by abnormal blood lipid levels, such as primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia. jigspharma.comdrugbank.com The primary function of fenofibrate is to reduce elevated levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol, and triglycerides, while concurrently increasing levels of high-density lipoprotein cholesterol (HDL-C). drugbank.com

Chemically, fenofibrate is the isopropyl ester of fenofibric acid and acts as a prodrug. derpharmachemica.comwikipedia.org Its therapeutic effect is mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). wikipedia.orgdrugbank.com The activation of this nuclear receptor leads to increased lipolysis and the elimination of triglyceride-rich particles from the plasma by activating lipoprotein lipase (B570770) and reducing the concentration of apoprotein C-III. wikipedia.orgdrugbank.com Fenofibrate is synthesized through various chemical processes, which can inadvertently lead to the formation of process-related impurities that must be carefully controlled. derpharmachemica.comgoogle.com

Fenofibrate Impurity G, a known process-related impurity, is also referred to as Fenofibrate USP Related Compound C or Fenofibrate EP Impurity G. synzeal.comsynthinkchemicals.com Its chemical identity has been established through various analytical techniques.

IdentifierValue
Chemical Name1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate synzeal.comnih.gov
CAS Number217636-48-1 synzeal.comnih.gov
Molecular FormulaC24H27ClO6 synzeal.comnih.gov
Molecular Weight446.92 g/mol synthinkchemicals.com

Classification and General Formation Pathways of Pharmaceutical Impurities

Pharmaceutical impurities are broadly classified by the International Council for Harmonisation (ICH) into three main categories: organic impurities, inorganic impurities, and residual solvents. veeprho.comgmpinsiders.compharmastate.academy This classification provides a framework for the systematic identification and control of unwanted substances in drug manufacturing. toref-standards.com

Organic Impurities: These can arise during the manufacturing process or storage of the drug substance. pharmastate.academy They are often related to the API in structure and can include:

Starting Materials and Intermediates: Unreacted materials or intermediates from the synthesis process that persist in the final product. researchgate.netajptr.compharmastate.academy

By-products: Unintended compounds formed from side reactions during the synthesis of the API. researchgate.netveeprho.com

Degradation Products: Impurities formed by the chemical breakdown of the API over time or due to exposure to factors like light, temperature, pH, or water. veeprho.comsenieer.com

Reagents, Ligands, and Catalysts: Substances used in the synthesis that are not completely removed. pharmastate.academy

Inorganic Impurities: These are substances that are typically derived from the manufacturing process. veeprho.compharmastate.academy They are generally known and can be identified. Examples include:

Reagents and Catalysts: Inorganic chemicals used in the synthesis. pharmastate.academymoravek.com

Heavy Metals: Residual metals that can be introduced from equipment or catalysts. veeprho.compharmastate.academy

Inorganic Salts: Salts that may be used or formed during the manufacturing process. veeprho.commoravek.com

Other Materials: Substances like filter aids or charcoal used during processing. pharmastate.academymoravek.com

Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification of the API or excipients. gmpinsiders.comtoref-standards.com Because they can have potential toxicity, their levels are strictly controlled. The ICH classifies residual solvents into three classes based on their risk to human health:

Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous. pharmastate.academytoref-standards.com

Class 2: Solvents to be limited due to their inherent toxicity. pharmastate.academytoref-standards.com

Class 3: Solvents with low toxic potential, considered less of a risk. pharmastate.academytoref-standards.com

The formation of impurities is often a direct consequence of the synthetic route used to manufacture the API or the degradation of the final product. veeprho.comsenieer.com For instance, this compound is considered a process-related impurity that can be formed during the synthesis of Fenofibrate. Stress testing studies, which expose the drug to harsh conditions like acid/base hydrolysis, oxidation, and heat, are conducted to identify likely degradation products and establish the stability of the molecule. scielo.brakjournals.comakjournals.com

Impurity Classification (ICH)Description and Common Sources
Organic ImpuritiesProcess and drug-related substances such as starting materials, by-products, intermediates, and degradation products. pharmastate.academymoravek.com
Inorganic ImpuritiesResult from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts. pharmastate.academymoravek.com
Residual SolventsVolatile organic or inorganic liquids used in the synthesis of the drug substance or in the formulation of the drug product. gmpinsiders.comtoref-standards.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27ClO6 B601708 Fenofibrate Impurity G CAS No. 217636-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClO6/c1-15(2)29-21(27)23(3,4)31-22(28)24(5,6)30-19-13-9-17(10-14-19)20(26)16-7-11-18(25)12-8-16/h7-15H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINWBKNKDSKHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747781
Record name 2-Methyl-1-oxo-1-[(propan-2-yl)oxy]propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
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Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217636-48-1
Record name 1,1-Dimethyl-2-(1-methylethoxy)-2-oxoethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217636-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-2-methylpropanoatec
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Record name 2-Methyl-1-oxo-1-[(propan-2-yl)oxy]propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylethyl 2-[[2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate
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Record name 1-METHYLETHYL 2-((2-(4-(4-CHLOROBENZOYL)PHENOXY)-2-METHYLPROPANOYL)OXY)-2-METHYLPROPANOATEC
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Fenofibrate Impurity G: Identity and Origin in Fenofibrate Synthesis

Nomenclature and Chemical Designation of Fenofibrate (B1672516) Impurity G

The precise identification of any pharmaceutical impurity relies on standardized naming conventions and designations by major pharmacopoeias.

Systematic IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for Fenofibrate Impurity G is propan-2-yl 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoate. nih.gov An alternative, equally valid IUPAC name is 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate. synzeal.comveeprho.comsynthinkchemicals.com These names precisely describe the molecular structure of the compound, which is essentially a diester derivative of fenofibric acid. derpharmachemica.compharmaffiliates.com

Pharmacopoeial Designations

Major pharmacopoeias have specific official designations for this impurity to ensure uniform identification and regulatory compliance. In the European Pharmacopoeia (EP), it is officially listed as Fenofibrate EP Impurity G. synzeal.commerckmillipore.comaquigenbio.com The United States Pharmacopeia (USP) designates the same compound as Fenofibrate Related Compound C. synzeal.comsynthinkchemicals.comlgcstandards.com These designations are used in monographs to set limits for the impurity in the active pharmaceutical ingredient (API).

Table 1: Chemical Identity of this compound

Identifier Designation
Systematic IUPAC Name propan-2-yl 2-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-2-methylpropanoate nih.gov
European Pharmacopoeia (EP) Fenofibrate EP Impurity G
United States Pharmacopeia (USP) Fenofibrate Related Compound C synzeal.comlgcstandards.com
CAS Number 217636-48-1 nih.gov

| Molecular Formula | C₂₄H₂₇ClO₆ nih.gov |

Mechanistic Pathways of Formation for this compound

This compound is not a degradation product but a process-related impurity that originates during the synthesis of fenofibrate. derpharmachemica.com Its formation is a direct result of side reactions involving the starting materials and intermediates.

Process-Related Formation during Fenofibrate Synthesis

The synthesis of fenofibrate typically involves the esterification of fenofibric acid. derpharmachemica.comgoogle.com It is within this chemical conversion that the conditions for the generation of Impurity G arise.

This compound is a characteristic by-product of esterification. derpharmachemica.com One synthetic route for fenofibrate involves the esterification of fenofibric acid with an isopropyl halide (like isopropyl bromide) or isopropyl alcohol. google.com A study on the synthesis of fenofibrate impurities demonstrated that Impurity G (referred to as Impurity C in the study, corresponding to the USP designation) is synthesized from fenofibric acid in a two-step process. derpharmachemica.commedpharmres.com This involves the reaction between fenofibric acid and isopropyl 2-bromo-2-methylpropanoate (B8525525) in the presence of a base such as potassium carbonate. medpharmres.com The water formed from the reaction of the base with fenofibric acid can inhibit the desired esterification reaction, potentially influencing the formation of by-products. medpharmres.com

The formation of this compound is a result of a specific side reaction. derpharmachemica.com The synthesis mechanism involves two key steps: first, fenofibric acid reacts with a base (e.g., potassium carbonate) to form its corresponding salt, potassium fenofibrate. medpharmres.com Subsequently, a substitution reaction occurs between the carboxylate ion of the fenofibric acid salt and isopropyl 2-bromo-2-methylpropanoate to generate the diester, Impurity G. medpharmres.com

This side reaction is a competing pathway to the main reaction that produces fenofibrate. The halide derivative used, isopropyl 2-bromo-2-methylpropanoate, is a tertiary derivative, which favors a substitution reaction via an SN1 mechanism. medpharmres.com This mechanism proceeds through the formation of a carbocation, which is then attacked by the carboxylate ion of fenofibric acid. medpharmres.com Therefore, unreacted fenofibric acid and the presence of esterifying agents like isopropyl 2-bromo-2-methylpropanoate are the key precursors to this impurity. medpharmres.com Controlling the stoichiometry and reaction conditions, such as temperature and reaction time, is critical to minimize the formation of this diester by-product. medpharmres.com

Table 2: Compounds Mentioned in this Article

Compound Name Chemical Role
Fenofibrate Active Pharmaceutical Ingredient
This compound / Fenofibrate Related Compound C Process-related impurity
Fenofibric Acid Key intermediate/starting material for Fenofibrate synthesis derpharmachemica.comgoogle.com
4-chloro-4'-hydroxybenzophenone Starting material for Fenofibric Acid synthesis google.com
Isopropyl 2-bromo-2-methylpropanoate Reactant in Fenofibrate and Impurity G synthesis derpharmachemica.commedpharmres.com
Isopropyl Bromide Reactant in Fenofibrate synthesis
Potassium Carbonate Base used in the synthesis process medpharmres.com

| Potassium Fenofibrate | Intermediate salt formed during synthesis medpharmres.com |

By-products from Esterification Processes

Degradation Pathways Leading to this compound

Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance and to identify potential degradation products. These studies expose the drug to stress conditions such as hydrolysis, oxidation, heat, and light, as recommended by the International Conference on Harmonization (ICH). akjournals.comakjournals.com

While this compound is established as a process-related impurity arising from synthesis, the following sections detail the outcomes of forced degradation studies on Fenofibrate. It is important to note that these studies indicate Fenofibrate primarily degrades into other compounds, most notably Fenofibric Acid, rather than this compound. akjournals.comakjournals.com The characterization of these actual degradation pathways is crucial for understanding the stability profile of Fenofibrate.

Hydrolytic Degradation Mechanisms (e.g., under acidic or alkaline conditions)

Fenofibrate is highly susceptible to hydrolytic degradation, particularly under acidic and alkaline conditions. akjournals.comscielo.brscielo.br The primary mechanism of degradation is the hydrolysis of the ester linkage in the Fenofibrate molecule. scielo.br

Under alkaline conditions (e.g., 0.1 M or 1 M NaOH), Fenofibrate degrades rapidly. akjournals.com Studies show that in 1 M NaOH at 70°C, degradation is almost complete within two hours. akjournals.com The principal degradation product formed through this alkaline hydrolysis is 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid, which is commonly known as Fenofibric Acid. akjournals.comphmethods.net

In acidic conditions (e.g., 1 M HCl at 70°C), Fenofibrate also undergoes significant degradation via ester hydrolysis. akjournals.com One study reported approximately 26% degradation after two hours under these conditions. akjournals.com While Fenofibric Acid is a resulting degradant, other products such as isopropyl acetate (B1210297) have also been identified. akjournals.com

Table 2: Summary of Hydrolytic Degradation Findings for Fenofibrate

Condition Observation Major Degradation Product(s) Source(s)
Alkaline Hydrolysis (0.1 M NaOH) Significant degradation; reaction is rapid. 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric Acid) akjournals.comphmethods.net

| Acidic Hydrolysis (1 M HCl, 70°C, 2h) | ~26% degradation observed. | 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid (Fenofibric Acid), Isopropyl acetate | akjournals.com |

Other Stress-Induced Degradation (e.g., thermal, oxidative)

Beyond hydrolysis, the stability of Fenofibrate has been evaluated under other stress conditions, including thermal and oxidative stress.

Oxidative Degradation: Fenofibrate is susceptible to oxidative degradation. akjournals.com When exposed to 3% hydrogen peroxide (H₂O₂) at ambient temperature, about 15% degradation was observed within 30 minutes. This indicates a vulnerability to oxidative environments. The degradation leads to the formation of at least two different products, which are distinct from those formed under hydrolytic stress. akjournals.com

Thermal Degradation: In contrast to its lability towards hydrolysis and oxidation, Fenofibrate is relatively stable under thermal stress. akjournals.comakjournals.com Studies subjecting the solid drug to dry heat have shown negligible degradation, indicating good thermal stability in the absence of other stressors like moisture. akjournals.com Similarly, it was found to be stable towards neutral hydrolysis and photolytic stress. akjournals.com

Table 3: Summary of Stress-Induced Degradation of Fenofibrate

Stress Condition Reagent/Condition Result Source(s)
Oxidative 3% H₂O₂, ambient temp, 30 min ~15% degradation, formation of two degradants. akjournals.com
Thermal (Dry Heat) Solid form heating Negligible degradation; relatively stable. akjournals.comakjournals.com
Neutral Hydrolysis Water, heat Negligible degradation. akjournals.com

| Photolytic | UV light exposure | Relatively stable. | akjournals.com |

Synthesis and Isolation Methodologies for Fenofibrate Impurity G in Academic Research

Laboratory-Scale Synthesis Approaches for Reference Standard Preparation

The preparation of Fenofibrate (B1672516) Impurity G in a laboratory setting is essential for its use as a reference standard in analytical method development and validation. synzeal.com

The primary synthetic route for Fenofibrate Impurity G is designed to mimic the side reaction that occurs during the manufacturing of fenofibrate. derpharmachemica.com The synthesis is rationally designed based on the understanding that the impurity arises from esterification side reactions. The core reaction involves the esterification of fenofibric acid. medpharmres.com

The selected pathway involves the reaction between fenofibric acid and isopropyl 2-bromo-2-methylpropanoate (B8525525). medpharmres.com This reaction is conducted in the presence of a base, such as potassium carbonate, and a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). medpharmres.com This approach is chosen because it directly targets the formation of the impurity, allowing for its dedicated synthesis and subsequent characterization. derpharmachemica.commedpharmres.com

Optimizing reaction conditions is critical to maximize the yield and purity of the synthesized impurity, which is particularly important when previous reports indicated low yields. medpharmres.com A statistical approach, such as a response surface methodology (RSM) with a central composite design (CCD) model, has been effectively used to determine the optimal parameters for the synthesis of this compound. medpharmres.com Key factors investigated include reaction temperature, reaction time, and the molar ratios of the reactants. medpharmres.com

Through this methodical approach, optimal conditions for the synthesis were identified, leading to a significantly improved yield of 89.53%. medpharmres.com The established optimal conditions are detailed in the table below.

Rational Design of Synthetic Routes for Impurity G

Purification and Isolation Techniques for this compound

Following synthesis, the crude product contains the target impurity alongside unreacted starting materials and other byproducts. Therefore, robust purification and isolation techniques are necessary to achieve the high purity required for a reference standard.

Chromatographic techniques are fundamental to the purification of this compound. derpharmachemica.com Column chromatography using a silica (B1680970) gel stationary phase with a gradient elution system, such as hexane/ethyl acetate (B1210297), is a common method to purify the crude product, capable of achieving over 98% purity.

High-Performance Liquid Chromatography (HPLC) is extensively used for both the analysis and purification of fenofibrate impurities. derpharmachemica.com For analytical purposes, a reversed-phase HPLC system is employed to monitor the reaction progress and assess the purity of the final product. medpharmres.com A typical system utilizes a C18 column with a gradient elution of a mobile phase consisting of acetonitrile (B52724) and a phosphoric acid solution. medpharmres.com For isolation on a larger scale, preparative HPLC (Prep-HPLC) can be employed to separate the impurity from the reaction mixture. derpharmachemica.com

Crystallization is a powerful technique for the final purification and isolation of this compound. medpharmres.com After initial workup, which involves extraction with a solvent like n-hexane, the crude product can be purified by recrystallization from a suitable solvent, such as isopropanol. medpharmres.com

More advanced strategies, like antisolvent crystallization, can also be employed for impurity enrichment. This involves dissolving the crude mixture in a good solvent (like DMSO) and then adding an antisolvent to selectively precipitate the desired compound or, conversely, the undesired components. The choice of solvent and antisolvent leverages the differential solubility of fenofibrate and its impurities. acs.org For instance, cooling crystallization from 2-propanol/water mixtures has been shown to be effective in removing certain impurities during fenofibrate purification. While these methods are often discussed in the context of purifying the main API, the principles are directly applicable to isolating an impurity by keeping it in the mother liquor for subsequent recovery or selectively crystallizing it under specific conditions. acs.orgresearchgate.net

Table of Mentioned Compounds

Advanced Spectroscopic and Chromatographic Characterization of Fenofibrate Impurity G

Structural Elucidation Techniques for Impurity G

The precise chemical structure of Fenofibrate (B1672516) Impurity G, identified as 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate, is confirmed through a combination of sophisticated analytical methods. synzeal.comnih.govsynthinkchemicals.com These techniques provide unambiguous evidence for its molecular formula, C₂₄H₂₇ClO₆, and molecular weight of 446.92 g/mol . synzeal.comnih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton NMR spectroscopy of Fenofibrate Impurity G reveals distinct signals corresponding to the different types of protons present in the molecule. A study utilizing a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent provided the following key chemical shifts (δ) in parts per million (ppm):

Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
7.75-7.70dd4HAromatic protons
7.46-7.43d2HAromatic protons
6.94-6.92d2HAromatic protons
5.09-5.03m1HIsopropyl methine proton (-CH)
1.69s6HGem-dimethyl protons
1.52s6HGem-dimethyl protons
1.26-1.24d6HIsopropyl methyl protons (-CH₃)
Source: Der Pharma Chemica, 2015 derpharmachemica.com

The downfield signals in the aromatic region are characteristic of the substituted benzene (B151609) rings. The multiplet for the isopropyl methine proton and the doublet for the isopropyl methyl protons confirm the presence of the isopropoxy group. The two singlets for the gem-dimethyl groups are also clearly identifiable.

Carbon-13 NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton of this compound. Key signals observed include those for the carbonyl carbons of the ester and ketone groups, as well as the quaternary carbon.

Chemical Shift (ppm)Assignment
194.0Ketone carbonyl (C=O)
173.86Ester carbonyl (C=O)
41.09Quaternary carbon
Source: Benchchem

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the isopropyl methine proton and the isopropyl methyl protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. sdsu.eduresearchgate.net

Carbon-13 NMR (¹³C-NMR)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of relatively polar and thermally labile molecules like this compound. In a typical ESI-MS experiment, the impurity is introduced into the mass spectrometer in solution, and a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase for mass analysis.

For this compound, ESI-MS analysis in positive ion mode typically shows a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 447. derpharmachemica.com This observation is consistent with the calculated molecular weight of 446.92 g/mol for the molecular formula C₂₄H₂₇ClO₆. derpharmachemica.comsynzeal.comsigmaaldrich.com High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, further confirming the elemental composition.

Ionm/z (observed)
[M+H]⁺447
Source: Der Pharma Chemica, 2015 derpharmachemica.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the characterization of this compound, high-resolution mass spectrometry (HRMS) provides precise mass measurements, confirming its elemental composition. When subjected to MS/MS analysis, the protonated molecular ion [M+H]⁺ of this compound, which has a mass-to-charge ratio (m/z) of approximately 447.15778, undergoes collision-induced dissociation to produce a characteristic fragmentation pattern.

The fragmentation data is crucial for confirming the connectivity of the molecule's substructures. A key fragmentation pathway observed for this compound involves the cleavage of the ester linkage. The most dominant fragment ion is observed at an m/z of 273.06878. This fragment corresponds to the loss of the isopropyl ester group from the parent molecule, providing definitive evidence for the presence and location of this moiety. The analysis of these fragmentation patterns is essential for the unambiguous structural elucidation of the impurity, distinguishing it from fenofibrate and other related substances.

Table 1: MS/MS Fragmentation Data for this compound

Ion Mass-to-Charge Ratio (m/z) Description
[M+H]⁺ 447.15778 Protonated molecular ion of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits distinct absorption bands that correspond to its key structural features. Analysis of these peaks confirms the presence of specific functional groups and helps differentiate the impurity from related compounds, such as fenofibric acid.

Key peaks in the IR spectrum provide evidence for the ester and ketone carbonyl groups, as well as the carbon-chlorine bond. The absence of a broad absorption band typical of a carboxylic acid's O-H stretch further confirms that the impurity is not the free acid degradation product.

Table 2: Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹) Functional Group Significance
1,735 Ester Carbonyl (C=O) Confirms the presence of the ester functional group.
1,659 Conjugated Ketone (C=O) Indicates the ketone carbonyl group conjugated with the aromatic ring.

Chromatographic Purity Assessment of Synthesized Impurity G

The evaluation of purity for synthesized reference standards of this compound is critical for their use in the quantitative analysis of drug substances. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the standard for assessing the purity of these materials. scribd.comderpharmachemica.com The goal is to develop a robust analytical method capable of separating Impurity G from fenofibrate, its synthetic precursors, and other related impurities to ensure that the reference material is of high purity (e.g., >98%).

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. Reversed-phase HPLC is typically employed, where Impurity G, being more hydrophobic, generally elutes later than the parent drug, fenofibrate. The method's parameters are optimized to achieve effective separation and accurate quantification.

A validated, stability-indicating HPLC method ensures that all potential impurities are resolved from the main analyte peak. akjournals.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Pharmacopoeial standards often set strict limits for impurities, necessitating highly sensitive and accurate HPLC methods for their detection and quantification.

Table 3: Typical HPLC Parameters for the Analysis of Fenofibrate and Its Impurities

Parameter Condition Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Stationary phase providing good separation for non-polar to moderately polar compounds. phmethods.net
Mobile Phase Acetonitrile (B52724) / Water (e.g., 75:25 v/v) Common mobile phase for reversed-phase chromatography of fenofibrate-related substances. akjournals.comphmethods.net
Flow Rate 1.0 mL/min Controls the retention time and resolution of the separation. akjournals.comphmethods.net
Detection UV at 286 nm Wavelength at which fenofibrate and its impurities exhibit strong absorbance for sensitive detection. akjournals.comphmethods.net

| Column Temperature | 25 °C | Maintained constant to ensure reproducible retention times. akjournals.com |

Table 4: List of Mentioned Compounds

Compound Name
Fenofibrate
This compound

Analytical Method Development and Validation for Fenofibrate Impurity G Quantification

Qualitative Detection and Identification Methodologies

The initial step in managing any impurity is its unambiguous detection and identification. For Fenofibrate (B1672516) Impurity G, a multi-faceted approach employing various chromatographic and spectrometric techniques is standard.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a cornerstone for the analysis of fenofibrate and its impurities. This technique separates compounds based on their differential interactions with a stationary and a mobile phase. For the qualitative detection of Fenofibrate Impurity G, a specific relative retention time (RRT) is a key identifier. In a typical reversed-phase HPLC setup, this compound has been observed to have an RRT of approximately 0.53 relative to the main fenofibrate peak. The UV detection is commonly performed at a wavelength of 286 nm, which is a region of significant absorbance for both fenofibrate and its related compounds. phmethods.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Specificity

For an unequivocal identification, especially in complex matrices or when dealing with co-eluting peaks, the coupling of liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is indispensable. researchgate.net These techniques provide crucial information about the molecular weight and fragmentation pattern of the analyte, thereby confirming its identity with high specificity.

In the case of this compound, LC-MS analysis reveals a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) that corresponds to its molecular formula, C₂₄H₂₇ClO₆. Further fragmentation in MS/MS experiments can elucidate the structure of the impurity, distinguishing it from other related substances. akjournals.com This level of specificity is critical for confirming the presence of this compound and for understanding its formation pathways, such as through forced degradation studies.

Thin-Layer Chromatography (TLC) for Screening

Thin-Layer Chromatography (TLC) serves as a valuable initial screening tool for the presence of impurities. While not as quantitative or resolute as HPLC, TLC is a simple, rapid, and cost-effective method for preliminary analysis of raw materials and reaction mixtures. The synthesis and characterization of various fenofibrate impurities, including Impurity G, have utilized TLC for monitoring the progress of chemical reactions and for initial purity assessments.

Quantitative Analysis Techniques for this compound

Once detected and identified, the precise quantification of this compound is essential to ensure it does not exceed the stringent limits set by pharmacopeial standards.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Optimization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the quantitative analysis of this compound. srce.hrlookchem.com The development and validation of these methods are critical to ensure they are accurate, precise, and robust for routine quality control.

A typical RP-HPLC method involves a C18 column as the stationary phase. phmethods.netresearchgate.net The mobile phase composition is a crucial parameter that is optimized to achieve adequate separation of this compound from the parent drug and other impurities. A common mobile phase consists of a mixture of acetonitrile (B52724) and water or a buffer solution. phmethods.netresearchgate.net For instance, a mobile phase of acetonitrile and water in a 75:25 (v/v) ratio has been used. phmethods.net The flow rate is generally maintained around 1.0 mL/min, and detection is carried out using a UV detector, often at 286 nm. phmethods.netresearchgate.net

Method validation, performed according to International Council for Harmonisation (ICH) guidelines, establishes the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). phmethods.netresearchgate.net For related impurities, the LOD and LOQ are crucial for ensuring that even trace amounts can be reliably detected and quantified.

Table 1: Illustrative RP-HPLC Method Parameters for Fenofibrate Impurity Analysis

Parameter Condition Source
Column C18 (250 mm x 4.6 mm, 5 µm) phmethods.netresearchgate.netresearchgate.net
Mobile Phase Acetonitrile:Water (75:25, v/v) phmethods.net
Flow Rate 1.0 mL/min phmethods.netresearchgate.net
Detection Wavelength 286 nm phmethods.netresearchgate.net

| Column Temperature | 25 °C | phmethods.net |

UV-Derivative Spectrometric Methods for Simultaneous Determination

UV-Derivative Spectrophotometry offers an alternative or complementary approach for the simultaneous determination of fenofibrate and its degradation products. srce.hrresearchgate.net This technique enhances the resolution of overlapping spectral bands by calculating the derivative of the absorbance spectrum. By selecting zero-crossing points of one component, the other can be determined without interference. srce.hr

For instance, a second-derivative spectrophotometric method could be developed where the concentration of fenofibrate is measured at a wavelength where the derivative spectrum of Impurity G is zero, and vice-versa. srce.hr While HPLC methods are generally preferred for their superior separation capabilities, UV-derivative spectrometry can be a useful and rapid technique for certain applications, particularly when dealing with binary mixtures. scispace.comscirp.org

Table 2: Chemical Compounds Mentioned

Compound Name Other Names/Synonyms Molecular Formula
Fenofibrate 1-methylethyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate C₂₀H₂₁ClO₄
This compound Fenofibrate USP Related Compound C, 1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate C₂₄H₂₇ClO₆
Acetonitrile - C₂H₃N

Calibration and Linearity Studies

The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. impactfactor.org For the quantification of this compound, establishing linearity is a crucial step in method validation, ensuring the accuracy of results over a range of expected impurity levels. impactfactor.org

The process begins with the preparation of a stock solution of a certified this compound reference standard. iajps.com From this stock solution, a series of dilutions are prepared to create at least five to six calibration standards at different concentration levels. iajps.comakjournals.com These concentrations are chosen to bracket the expected range of the impurity, typically from the limit of quantification (LOQ) up to approximately 120% or 150% of the specification limit for that impurity. impactfactor.orgpnrjournal.com

Each of these calibration solutions is then injected into the high-performance liquid chromatography (HPLC) system, and the peak area response for this compound is recorded. iajps.com A calibration curve is generated by plotting the mean peak area against the corresponding concentration of the impurity. akjournals.com The linearity is then evaluated by performing a linear regression analysis on this data. impactfactor.org The key parameters assessed are the correlation coefficient (r) and the coefficient of determination (R²). For a method to be considered linear, the R² value should ideally be greater than or equal to 0.999. impactfactor.org

Table 1: Example Linearity Data for this compound

Concentration LevelConcentration (µg/mL)Mean Peak Area
10.11550
20.57650
31.015200
41.522850
52.030500
62.538100
Regression Analysis
Correlation Coefficient (r) 0.9998
Coefficient of Determination (R²) 0.9996
Linear Regression Equation y = 15210x + 45
Based on triplicate injections (n=3) at each concentration level.

Comprehensive Method Validation Parameters (as per ICH Guidelines)

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. pnrjournal.com For this compound, the method's specificity is paramount to ensure that the peak response measured corresponds only to this specific impurity and is not inflated by co-eluting substances. impactfactor.org

The primary technique to demonstrate specificity is through forced degradation studies. pnrjournal.com A sample of the Fenofibrate drug substance is subjected to various stress conditions as mandated by ICH guidelines, including acid hydrolysis (e.g., 0.1M HCl), base hydrolysis (e.g., 0.1M NaOH), oxidation (e.g., 3% H₂O₂), thermal stress (e.g., 80°C), and photolytic stress. pnrjournal.com The stressed samples are then analyzed using the developed HPLC method. researchgate.net

The resulting chromatograms are scrutinized to ensure that the peak for this compound is well-resolved from the main Fenofibrate peak and any degradation products that are formed. researchgate.net Peak purity analysis, often performed using a photodiode array (PDA) detector, is employed to confirm that the chromatographic peak for Impurity G is spectrally homogeneous and free from any co-eluting impurities. impactfactor.org A resolution factor of greater than 2.0 between the Impurity G peak and the closest adjacent peak is generally considered acceptable. ajpaonline.com

Accuracy and Precision Assessment

Accuracy The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. pnrjournal.com It is typically evaluated by performing recovery studies. iajps.com This involves spiking a sample of the drug product placebo with known amounts of this compound reference standard at different concentration levels, usually 80%, 100%, and 120% of the target concentration. iajps.compnrjournal.com Each concentration level is prepared in triplicate, and the samples are analyzed. phmethods.net The percentage recovery is then calculated by comparing the amount of impurity found by the method to the amount that was added. phmethods.net Acceptance criteria for recovery are typically within the range of 98.0% to 102.0%. pnrjournal.comphmethods.net

Table 2: Example Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery
80%0.80.7998.8%99.1%
0.80.80100.0%
0.80.7998.5%
100%1.01.01101.0%100.7%
1.00.9999.0%
1.01.02102.0%
120%1.21.1999.2%99.7%
1.21.21100.8%
1.21.1999.1%

Precision Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. iajps.com It is evaluated at two levels:

  • Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. pnrjournal.com It is determined by analyzing a minimum of six replicate samples of Fenofibrate spiked with Impurity G at 100% of the target concentration. phmethods.net
  • Intermediate Precision (Inter-day Precision): This expresses the variations within the same laboratory, but on different days, with different analysts, or using different equipment. pnrjournal.com
  • The precision of the method is expressed as the Relative Standard Deviation (%RSD) of the replicate measurements. iajps.com For impurity analysis, the acceptance criterion for %RSD is typically not more than 5.0%. ajpaonline.com

    Table 3: Example Precision Data for this compound

    Precision TypeReplicateMeasured Concentration (µg/mL)Mean (µg/mL)%RSD
    Repeatability 11.011.001.1%
    (Intra-day)20.99
    31.01
    40.98
    51.02
    61.00
    Intermediate Day 1 / Analyst 11.011.011.8%
    Precision Day 2 / Analyst 20.99
    (Inter-day)Day 1 / Analyst 11.03
    Day 2 / Analyst 21.02
    Day 1 / Analyst 10.99
    Day 2 / Analyst 21.02

    Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

    The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

    These limits can be determined using several approaches as per ICH guidelines:

    Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. LOD is typically established at a signal-to-noise ratio of 3:1, while LOQ is established at a ratio of 10:1. srce.hr

    Based on the Standard Deviation of the Response and the Slope: LOD and LOQ can be calculated from the slope of the calibration curve (S) and the standard deviation of the y-intercepts of regression lines (σ). researchgate.net

    LOD = 3.3 * (σ / S)

    LOQ = 10 * (σ / S)

    For this compound, the LOQ must be sufficiently low to allow for the accurate measurement of the impurity at or below its specification limit. phmethods.net

    Table 4: Example LOD and LOQ Data for this compound

    ParameterMethodResult (µg/mL)
    Limit of Detection (LOD) Signal-to-Noise (S/N = 3:1)0.02
    Calibration Curve Slope0.025
    Limit of Quantification (LOQ) Signal-to-Noise (S/N = 10:1)0.08
    Calibration Curve Slope0.076

    Robustness and Ruggedness Evaluation

    Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. impactfactor.orgsrce.hr To test for robustness, minor changes are made to the optimized chromatographic conditions, one variable at a time. pnrjournal.com The effect of these changes on the analytical results is then evaluated.

    Ruggedness Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. ajpaonline.com It is often assessed during the intermediate precision study. iajps.com

    For both evaluations, system suitability parameters and the %RSD of the results are checked against the established acceptance criteria to ensure the method remains reliable. impactfactor.org

    Table 5: Example Robustness and Ruggedness Evaluation for this compound

    Parameter VariedVariationResult (%RSD of Assay)System Suitability
    Robustness
    Flow Rate± 0.1 mL/min (0.9 & 1.1 mL/min)< 2.0%Passes
    Mobile Phase pH± 0.2 units< 2.0%Passes
    Column Temperature± 5 °C< 2.0%Passes
    Wavelength± 2 nm< 2.0%Passes
    Ruggedness
    Different AnalystAnalyst 1 vs. Analyst 2< 2.0%Passes
    Different InstrumentHPLC System 1 vs. HPLC System 2< 2.0%Passes

    Impurity Profiling and Control Strategies in Fenofibrate Pharmaceutical Development

    Regulatory Framework for Pharmaceutical Impurities

    The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and efficacy. This is overseen by a robust framework of international guidelines and pharmacopoeial standards.

    International Council for Harmonisation (ICH) Guidelines (e.g., ICH Q3A, Q3B) on Impurities

    The International Council for Harmonisation (ICH) provides globally recognized guidelines for the control of impurities in new drug substances and products. ich.org The primary documents governing these are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products. europa.eupmda.go.jppremier-research.com

    ICH Q3A(R2) applies to the fenofibrate (B1672516) active pharmaceutical ingredient (API), also known as the bulk drug substance. europa.eupremier-research.com It provides a framework for the reporting, identification, and safety qualification of impurities that are formed during the manufacturing process and storage. ich.orggally.ch The guideline establishes thresholds based on the maximum daily dose of the drug. kobia.kr For instance, for drugs with a maximum daily dose of up to 2 g/day , the qualification threshold for an impurity is 0.15% or a total daily intake of 1.0 mg, whichever is lower. kobia.kr Qualification is the process of gathering and assessing data to establish the biological safety of an impurity at a specified level. pmda.go.jpich.orgkobia.kr

    ICH Q3B(R2) extends this framework to the finished pharmaceutical product. pmda.go.jp It specifically addresses degradation products that can arise from the drug substance itself or from interactions between the drug substance and excipients or the container closure system. pmda.go.jppremier-research.com While these guidelines are formally required for marketing authorization, their principles are often applied during clinical development to prevent future regulatory hurdles. premier-research.comamericanpharmaceuticalreview.com

    Table 1: ICH Q3A/Q3B Impurity Thresholds for Reporting, Identification, and Qualification
    Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
    ≤ 2 g/day0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
    TDI: Total Daily Intake. Data synthesized from ICH guidelines. pmda.go.jpich.org

    Pharmacopoeial Standards and Limits for Fenofibrate Impurities (e.g., USP, European Pharmacopoeia)

    Pharmacopoeias provide legally enforceable standards for medicinal products. Fenofibrate is described in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). fda.gov These monographs include specific tests and limits for related substances, including Fenofibrate Impurity G.

    This compound is listed as "Fenofibrate EP Impurity G" in the European Pharmacopoeia and as "Fenofibrate Related Compound C" in the United States Pharmacopeia. lgcstandards.comsynzeal.com The European Pharmacopoeia specifies a limit for this compound of 0.15% in the drug substance. Both the USP and Ph. Eur. provide characterized reference standards for this impurity, which are essential for the accurate identification and quantification during quality control testing. lgcstandards.com Adherence to these pharmacopoeial limits is mandatory for a product to be considered compliant.

    Advanced Impurity Profiling Methodologies

    Impurity profiling is the systematic process of identifying and quantifying impurities in a pharmaceutical product. biomedres.us This relies on advanced analytical techniques to ensure product quality.

    Comprehensive Impurity Analysis in Fenofibrate Bulk Drug Substance

    The analysis of the fenofibrate bulk drug substance for impurities like Impurity G involves a combination of chromatographic and spectroscopic methods. nih.gov High-Performance Liquid Chromatography (HPLC) is a primary tool for separating impurities from the main API and from each other. biomedres.usresearchgate.netgrace.com

    For structural elucidation and definitive identification of an impurity, hyphenated and spectroscopic techniques are employed. biomedres.usnih.gov

    Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the impurity, allowing for the determination of its molecular formula. Fragmentation patterns can further help in confirming the structure.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and other NMR techniques provide detailed information about the chemical environment of atoms within the molecule, which is crucial for unambiguous structural confirmation. derpharmachemica.com

    Infrared Spectroscopy (IR): IR spectroscopy is used to identify the presence of specific functional groups within the impurity's structure, such as the ester and ketone carbonyl groups in this compound.

    Studies have been conducted to synthesize and characterize potential fenofibrate impurities, including Impurity G, to create reference materials necessary for developing and validating robust analytical methods. derpharmachemica.com

    Table 2: Key Identifiers for this compound
    PropertyValue
    Chemical Name1-methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoate synzeal.com
    Pharmacopoeial SynonymsFenofibrate EP Impurity G; Fenofibrate USP Related Compound C lgcstandards.comsynzeal.com
    CAS Number217636-48-1 lgcstandards.com
    Molecular FormulaC₂₄H₂₇ClO₆ lgcstandards.comcymitquimica.com
    Molecular Weight446.92 g/mol lgcstandards.comcymitquimica.com

    Monitoring of this compound Levels During Manufacturing Processes

    Continuous monitoring of this compound throughout the manufacturing process is essential for quality control. Validated stability-indicating analytical methods, typically based on RP-HPLC, are used to track the levels of this and other impurities in raw materials, intermediates, and the final API. grace.comphmethods.net This ensures that the manufacturing process is consistently under control and that the final product will meet the stringent specifications set by regulatory authorities and pharmacopoeias. For example, manufacturing processes may require validation across three consecutive batches to show that impurity levels remain below a defined threshold, such as 0.10%.

    Strategies for Impurity Control and Mitigation

    Controlling impurities is a proactive strategy that begins early in development and continues through commercial manufacturing. The goal is to minimize impurities to levels that are as low as reasonably practicable.

    Key strategies for controlling this compound include:

    Process Optimization: The synthesis of fenofibrate can be fine-tuned to minimize the formation of by-products. synthinkchemicals.com Controlling critical process parameters such as temperature, reaction time, and the order of reagent addition can significantly reduce the generation of Impurity G and other related substances. grace.com

    Crystallization and Purification: Crystallization is a critical step for purifying the final API. The choice of solvent can influence the solubility of impurities and their removal from the final product. nih.gov For instance, specific solvent systems can be designed to maximize the crystallization of fenofibrate while leaving impurities like Impurity G in the mother liquor.

    Raw Material Control: The quality of starting materials is fundamental. Establishing rigorous specifications and qualifying suppliers for all raw materials helps prevent the introduction of impurities that could be carried through the synthesis or participate in side reactions to form new impurities. synthinkchemicals.com

    Advanced Manufacturing Technologies: Modern approaches like continuous manufacturing can offer enhanced process control compared to traditional batch processing. nih.gov Technologies such as hot-melt extrusion (HME) can lead to more consistent product quality and potentially lower impurity levels by maintaining tighter control over process variables. nih.gov

    Process Optimization in Fenofibrate Synthesis to Minimize Impurity G Formation

    The formation of this compound is intrinsically linked to the synthesis process of fenofibrate itself. It is considered a process-related impurity, often arising from side reactions during the esterification step. derpharmachemica.com Specifically, it can be formed through the reaction of fenofibric acid with isopropyl 2-bromo-2-methylpropanoate (B8525525). medpharmres.com

    Several studies have focused on optimizing the synthesis conditions to minimize the generation of Impurity G. A key approach involves the meticulous control of reaction parameters such as temperature, reaction time, and the molar ratio of reactants and reagents. medpharmres.com Research has demonstrated that by carefully designing the synthesis route, the formation of such process-related impurities can be significantly curtailed. derpharmachemica.com

    One published method for the synthesis of Fenofibrate Impurity C (another designation for Impurity G) involved the reaction between fenofibric acid and isopropyl 2-bromo-2-methylpropanoate in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate. medpharmres.com An optimization study using a Central Composite Design (CCD) model identified the following optimal conditions to maximize the yield of the impurity for use as a reference standard, which inversely provides insight into conditions to avoid during fenofibrate synthesis:

    ParameterOptimal Value
    Reaction Temperature87°C
    Reaction Time3.64 hours
    Molar Ratio (Fenofibric Acid:Potassium Carbonate)1:4.30
    Molar Ratio (Fenofibric Acid:Isopropyl 2-bromo-2-methylpropanoate)1:5.95
    This table is based on data from a study aimed at synthesizing the impurity, indicating that avoiding these specific conditions can help minimize its formation during fenofibrate production. medpharmres.com

    By understanding the reaction kinetics and the influence of each parameter, manufacturers can establish a robust process that favors the formation of fenofibrate while suppressing the side reaction leading to Impurity G. The goal is to maintain the level of this impurity well below the regulatory threshold, which is often set at no more than 0.2%. medpharmres.com

    Controlled Crystallization for Impurity Rejection and Purification

    Crystallization is a powerful purification technique in the pharmaceutical industry, capable of selectively separating the desired active pharmaceutical ingredient (API) from impurities. nih.gov The effectiveness of impurity rejection during crystallization is dependent on several factors, including the properties of the API and the impurity, the choice of solvent system, and the crystallization conditions.

    For fenofibrate, cooling crystallization from a mixture of 2-propanol and water has been shown to be effective in removing certain impurities. The principle behind this separation is the difference in solubility between fenofibrate and its impurities in the chosen solvent system. Impurities with significantly different molecular structures and solubility profiles, such as fenofibric acid, can be efficiently purged during crystallization. acs.org

    The efficiency of impurity removal is often quantified by the selectivity coefficient (α). A lower selectivity coefficient indicates better impurity rejection. acs.org For instance, the rejection of fenofibric acid during fenofibrate crystallization has a reported selectivity coefficient of 0.044, demonstrating effective removal. acs.org

    However, the rejection of impurities that are structurally similar to the API, such as this compound, can be more challenging. While specific selectivity data for Impurity G is not as readily available, the principles of controlled crystallization remain the primary strategy for its removal. Techniques such as anti-solvent crystallization, where a solvent in which the API is less soluble is added to induce crystallization, can be employed. The choice of anti-solvent and the rate of addition are critical parameters that need to be optimized to maximize the purity of the fenofibrate crystals.

    Furthermore, advanced crystallization techniques are being explored to enhance impurity rejection. Continuous spherical crystallization has been investigated as a method to not only control particle size and morphology but also to improve purification by incorporating a complexing agent that selectively binds to impurities, preventing their incorporation into the crystal lattice. acs.org Another innovative approach is a filtration-avoidance technique based on dynamic film-based solution layer crystallization, which has shown promise in significantly improving the purity of fenofibrate by removing impurities like fenofibric acid. researchgate.net

    Stability Studies and Degradation Product Management

    Understanding the stability of fenofibrate and the potential for the formation of degradation products, including Impurity G, is a regulatory requirement and a crucial part of ensuring drug product quality throughout its shelf life. akjournals.com Stability studies are conducted under various stress conditions, such as heat, humidity, light, and in acidic and basic environments, to identify potential degradation pathways. akjournals.comscielo.br

    Fenofibrate is known to be susceptible to degradation, particularly through hydrolysis of its ester group, which can lead to the formation of fenofibric acid. scielo.brresearchgate.net While Impurity G is primarily considered a process-related impurity, it is essential to assess its stability and the possibility of its formation from the degradation of fenofibrate under long-term storage or stress conditions.

    Forced degradation studies are a key tool in this assessment. By subjecting fenofibrate to harsh conditions, such as 0.1M HCl or NaOH, and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), potential degradation products can be identified. ajrconline.org Studies have shown that fenofibrate degrades under acidic and basic hydrolytic stress. akjournals.com While the primary degradation product is often fenofibric acid, the potential for other reactions to occur must be considered. akjournals.comscielo.br

    The management of degradation products involves setting appropriate specifications for known and unknown impurities based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, for example, mandates the identification of impurities present at levels of 0.1% or higher in the drug substance.

    Proper storage conditions are also critical in preventing degradation. For this compound as a reference standard, storage in amber glass under a nitrogen atmosphere at 2–8°C is recommended to ensure its stability. This highlights the importance of protecting both the drug substance and its impurities from conditions that could lead to degradation.

    Below is a summary of the stability profile of fenofibrate under various stress conditions, which informs the management strategy for potential degradation products.

    Stress ConditionObservationPrimary Degradation Product
    Acidic Hydrolysis (e.g., 0.1M HCl)Degradation occursFenofibric acid akjournals.comajrconline.org
    Basic Hydrolysis (e.g., 0.1M NaOH)Significant degradation occursFenofibric acid scielo.brajrconline.org
    Oxidative Stress (e.g., 3% H₂O₂)Degradation occursOxidative degradation products
    Thermal StressRelatively stable akjournals.com
    Photolytic StressDegradation can occurPhotodegradation products ajrconline.org
    This table summarizes general findings on fenofibrate stability; the formation of Impurity G as a degradation product is less commonly reported than its formation as a process impurity.

    Role of Fenofibrate Impurity G As an Analytical Reference Standard

    Importance of Reference Standards in Pharmaceutical Quality Control and Research

    In the pharmaceutical landscape, reference standards are the cornerstones of quality, safety, and efficacy. lgcstandards.comsynzeal.com These highly purified compounds, with a precisely determined structure and purity, are indispensable for a multitude of analytical applications. synzeal.comaquigenbio.com They provide a reliable basis for comparison in analytical testing, ensuring that medicines consistently meet their predefined specifications. veeprho.com

    The use of reference standards is mandated by regulatory authorities worldwide to guarantee the accuracy and reproducibility of analytical results. aquigenbio.comveeprho.com This ensures that data is consistent across different laboratories and over time. aquigenbio.com In research and development, reference standards are fundamental for characterizing new drug substances and for developing and validating the analytical methods that will be used throughout the drug's lifecycle. synzeal.com Impurity reference standards, in particular, are essential for identifying and quantifying impurities in drug substances and products, which is a critical aspect of ensuring patient safety. sigmaaldrich.comderpharmachemica.com

    Key Functions of Pharmaceutical Reference Standards:

    FunctionDescription
    Calibration Used to calibrate analytical instruments to ensure accurate measurements. aquigenbio.com
    Method Validation Essential for validating analytical methods for accuracy, precision, linearity, and specificity. phmethods.net
    Identity Confirmation Used to confirm the identity of a drug substance. synthinkchemicals.com
    Purity Assessment Serves as a benchmark for quantifying the purity of a drug substance and identifying impurities. aquigenbio.comsynthinkchemicals.com
    Quality Control Routinely used in quality control laboratories to ensure batch-to-batch consistency of pharmaceutical products. synzeal.comveeprho.com

    Application in Analytical Method Development and Validation for Fenofibrate (B1672516)

    Fenofibrate Impurity G plays a pivotal role in the development and validation of analytical methods designed to assess the quality of fenofibrate. synzeal.comaquigenbio.com The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying fenofibrate from its potential impurities. derpharmachemica.com

    During method development, this compound is used to:

    Optimize Separation: Its distinct chemical structure helps in tailoring the chromatographic conditions (e.g., mobile phase composition, column type, flow rate) to achieve a clear separation between the main fenofibrate peak and the impurity peak. derpharmachemica.com

    Establish Specificity: By injecting a solution of this compound, analysts can confirm that the method can selectively detect and quantify this specific impurity without interference from fenofibrate or other related substances. phmethods.net

    In the subsequent method validation phase, this compound is indispensable for demonstrating the method's performance characteristics as per the guidelines of the International Council for Harmonisation (ICH). phmethods.net

    Validation Parameters Addressed Using this compound:

    Validation ParameterRole of this compound
    Specificity Confirms the method's ability to assess the analyte of interest in the presence of impurities. pnrjournal.com
    Linearity A series of dilutions of the impurity standard are analyzed to demonstrate a linear relationship between concentration and analytical response. phmethods.net
    Limit of Detection (LOD) The lowest concentration of the impurity that can be detected by the method is determined. phmethods.net
    Limit of Quantitation (LOQ) The lowest concentration of the impurity that can be accurately and precisely quantified is established. phmethods.net
    Accuracy The recovery of a known amount of the impurity spiked into a sample matrix is measured to assess the method's accuracy. phmethods.net
    Precision The method's ability to produce consistent results for the impurity is evaluated through repeated analyses. phmethods.net

    Use in Routine Quality Control and Release Testing of Fenofibrate API

    In the routine quality control (QC) and release testing of fenofibrate API, this compound is used as a reference to ensure that each batch meets the stringent purity requirements set by pharmacopoeias and regulatory agencies. synthinkchemicals.com The European Pharmacopoeia, for instance, specifies a limit for this impurity in the drug substance.

    During routine QC testing, a solution of this compound at a known concentration is analyzed alongside the fenofibrate API sample. synzeal.comsynzeal.com This allows for the accurate identification and quantification of Impurity G in the API batch. The results are then compared against the established specification limits to decide whether the batch can be released for manufacturing into the final drug product.

    The availability of a well-characterized reference standard like this compound is crucial for:

    Ensuring Batch-to-Batch Consistency: It provides a reliable benchmark for maintaining the quality of the fenofibrate API over time. veeprho.com

    Regulatory Compliance: Its use is essential for demonstrating to regulatory authorities that the manufacturing process is well-controlled and that the resulting API is of high quality. synzeal.com

    Patient Safety: By controlling the levels of impurities like this compound, the potential for adverse effects is minimized.

    Utility in Forced Degradation Studies for Fenofibrate

    Forced degradation studies are a regulatory requirement designed to understand the intrinsic stability of a drug substance and to identify its likely degradation products. dphen1.comakjournals.com In these studies, fenofibrate is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light. pnrjournal.comakjournals.com

    This compound is utilized in these studies in several ways:

    Peak Identification: If a degradation product formed under stress conditions has the same retention time in an HPLC analysis as the this compound reference standard, it provides a strong indication of the degradant's identity. phmethods.net

    Method Specificity: These studies help to demonstrate that the analytical method can separate fenofibrate from all potential degradation products, including Impurity G. pnrjournal.com

    Understanding Degradation Pathways: The formation of Impurity G under specific stress conditions can provide insights into the chemical pathways by which fenofibrate degrades. akjournals.com For instance, accelerated degradation studies have shown that Impurity G can undergo hydrolysis under acidic conditions.

    By understanding the degradation profile of fenofibrate, more stable formulations can be developed, and appropriate storage conditions and shelf-life can be established for the final drug product.

    Q & A

    Q. What are the key analytical techniques for identifying and characterizing Fenofibrate Impurity G in pharmaceutical formulations?

    this compound (CAS 217636-48-1, molecular formula C24H27ClO6) is typically characterized using high-performance liquid chromatography (HPLC) with UV detection, as outlined in pharmacopeial guidelines . Structural elucidation employs mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and distinguish it from related compounds like Fenofibrate Impurity A or B. Regulatory standards require reporting relative retention times (RRT) and relative response factors (RRF) for impurities .

    Q. How is this compound quantified during drug substance analysis?

    Quantification follows pharmacopeial protocols, where the impurity percentage is calculated using the formula:

    Impurity %=(CFCT×rirF)×100\text{Impurity \%} = \left( \frac{C_F}{C_T} \times \frac{r_i}{r_F} \right) \times 100

    Here, CFC_F and CTC_T are concentrations of fenofibrate in standard and test solutions, while rir_i and rFr_F are peak responses of the impurity and fenofibrate, respectively. Acceptance criteria limit Impurity G to ≤0.2% of total impurities .

    Q. What regulatory guidelines govern the reporting and control of this compound?

    The ICH Q3A(R2) guideline mandates identification thresholds for impurities ≥0.1% in drug substances. Documentation must include structural data, analytical methods, and batch-specific impurity profiles. Forced degradation studies under stress conditions (acid/base hydrolysis, oxidation, thermal exposure) are required to assess impurity formation pathways .

    Advanced Research Questions

    Q. How can forced degradation studies elucidate the degradation pathways of this compound?

    Stress testing under ICH-recommended conditions (e.g., 0.1M HCl/NaOH, 3% H2O2, 80°C/75% RH) helps identify degradation products and mechanisms. For example, oxidative stress may cleave ester bonds in Fenofibrate, generating Impurity G as a byproduct. LC-MS and high-resolution mass spectrometry (HRMS) are critical for tracking fragmentation patterns and proposing degradation pathways .

    Q. What challenges arise in synthesizing and purifying this compound for reference standards?

    Impurity G synthesis requires precise control of reaction conditions (e.g., pH, temperature) to avoid co-eluting byproducts. Evidence suggests using antisolvent crystallization with solvents like DMSO to selectively precipitate Fenofibrate while retaining impurities in solution. However, excessive DMSO (>20% v/v) reduces yield by acting as a co-solvent, necessitating optimization of solvent ratios .

    Q. How does this compound impact pharmacological studies, such as PPARα activation assays?

    Impurity G may interfere with Fenofibrate’s peroxisome proliferator-activated receptor alpha (PPARα) agonism, altering lipid metabolism in preclinical models. Researchers should employ bioanalytical methods (e.g., LC-MS/MS) to quantify impurity levels in in vitro assays and correlate them with deviations in gene expression (e.g., CPT1A, ACOX1) linked to fatty acid oxidation .

    Q. What strategies resolve contradictions in clinical data on this compound’s renal safety profile?

    While some studies report elevated plasma creatinine with Fenofibrate use in renal impairment, the FIELD trial found no increased risk of end-stage renal disease (ESRD) in patients with eGFR 30–59 mL/min/1.73 m². Meta-analyses should stratify data by baseline renal function and adjust for confounding variables (e.g., diabetes severity) to reconcile discrepancies .

    Methodological Considerations

    • Experimental Design : Use factorial designs to optimize impurity separation (e.g., varying antisolvent ratios in crystallization) .
    • Data Validation : Cross-validate impurity quantification methods using inter-laboratory studies and spiked recovery tests .
    • Statistical Analysis : Apply multivariate regression to assess impurity-toxicity correlations in pharmacological models .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.